![molecular formula C9H15Cl2N3 B2602458 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine 2HCl CAS No. 1956380-40-7](/img/structure/B2602458.png)

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine 2HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

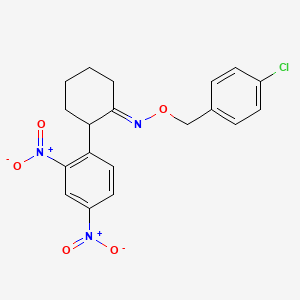

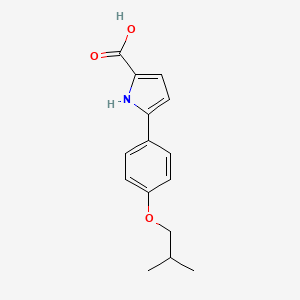

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine 2HCl is a chemical compound with the molecular formula C9H13N3.2ClH . It is a yellow to brown solid at room temperature .

Synthesis Analysis

The synthesis of benzodiazepines, including 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine 2HCl, has been described in the literature . The process involves a combination of a S N Ar reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently undergoes a cyclocondensation .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3.2ClH/c10-8-1-2-9-7 (5-8)6-11-3-4-12-9;;/h1-2,5,11-12H,3-4,6,10H2;2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 236.14 . It is a yellow to brown solid at room temperature . The IR spectrum shows intense bands at 1705, 3256 cm −1 owing to the carbonyl and imino moieties .Aplicaciones Científicas De Investigación

Benzodiazepines Synthesis

The compound can be used in the synthesis of benzodiazepines . Benzodiazepines possess a wide spectrum of valuable pharmacological effects and are among the leading drugs, commonly prescribed ones for various pathologies .

Anxiolytics

Benzodiazepines, which can be synthesized from this compound, have therapeutic applications as anxiolytics . They are used to treat anxiety disorders .

Hypnotics

Benzodiazepines also have hypnotic effects . They can be used to treat insomnia and other sleep disorders .

Antiarrhythmics

Some benzodiazepines have antiarrhythmic effects . They can be used to treat certain types of heart rhythm disorders .

Vasopressin Antagonists

Benzodiazepines can act as vasopressin antagonists . They can be used to treat conditions related to the hormone vasopressin .

HIV Reverse Transcriptase Inhibitors

Some benzodiazepines can act as HIV reverse transcriptase inhibitors . They can be used in the treatment of HIV/AIDS .

Cholecystokinin Antagonists

Benzodiazepines can act as cholecystokinin antagonists . They can be used to treat certain gastrointestinal disorders .

Antiproliferative Agents

Some studies have demonstrated the antiproliferative effect of benzodiazepines against cellular tumors . They can be used in cancer treatment .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;;/h1-2,5,11-12H,3-4,6,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGWGHPEPCERBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(CN1)C=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine 2HCl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2602377.png)

![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2602378.png)

![ethyl 4-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2602385.png)

![N-(2,5-dimethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2602388.png)

![N-[4-(dimethylamino)phenyl]-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2602389.png)

![N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2602390.png)

![N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2602393.png)